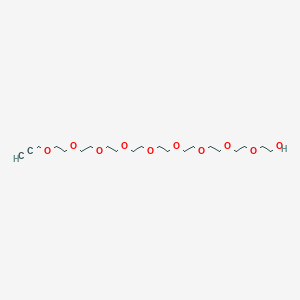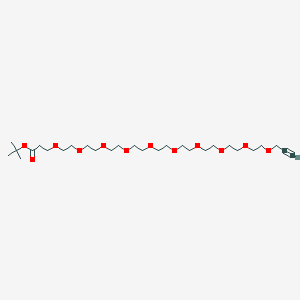
Éster de Propargil-PEG7-NHS
Descripción general
Descripción
Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
Propargyl-PEG7-NHS ester is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
The molecular weight of Propargyl-PEG7-NHS ester is 489.51 g/mol . The molecular formula is C22H35NO11 . It contains a propargyl group and an NHS ester .Chemical Reactions Analysis
Propargyl-PEG7-NHS ester is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG7-NHS ester has a molecular weight of 489.51 g/mol and a molecular formula of C22H35NO11 . The elemental analysis shows C, 53.98; H, 7.21; N, 2.86; O, 35.95 .Aplicaciones Científicas De Investigación
Bioconjugación en Agentes Terapéuticos
Éster de Propargil-PEG7-NHS: se utiliza ampliamente en la bioconjugación de agentes terapéuticos {svg_1}. El grupo éster NHS reacciona con aminas primarias en péptidos, proteínas o moléculas de anticuerpos, lo que permite la introducción de un grupo propargil. Esta modificación se puede utilizar para unir fármacos o agentes de imagen a moléculas diana, lo que mejora su especificidad y eficacia en aplicaciones terapéuticas.
Modificación de Superficies de Biomateriales
El compuesto es fundamental para modificar las superficies de los biomateriales {svg_2}. Al reaccionar con grupos amino en la superficie, introduce una funcionalidad alquino que se puede utilizar posteriormente en "química de clic" para unir diversas biomoléculas o polímeros, mejorando la biocompatibilidad del material o funcionalizándolo para aplicaciones específicas.
Química de Clic para el Descubrimiento de Fármacos
En el descubrimiento de fármacos, la química de clic es una herramienta poderosa para ensamblar nuevos compuestos {svg_3}. El éster de Propargil-PEG7-NHS proporciona un grupo alquino que puede sufrir una cicloadición azida-alquino catalizada por cobre (CuAAC), formando un anillo de triazol estable. Esta reacción es altamente selectiva y eficiente, lo que la hace ideal para sintetizar una variedad diversa de posibles candidatos a fármacos.
Estudios Quimoproteómicos
La quimoproteómica es un campo emergente donde el éster de Propargil-PEG7-NHS se utiliza para identificar puntos calientes ligables nucleofílicos en proteínas {svg_4}. Al reaccionar con estos sitios, los investigadores pueden mapear los grupos funcionales de las proteínas, proporcionando información sobre la función de las proteínas y las redes de interacción, lo que es crucial para comprender los mecanismos de la enfermedad e identificar objetivos terapéuticos.
Desarrollo de Reactivos de Diagnóstico
El éster se utiliza en el desarrollo de reactivos de diagnóstico {svg_5}. Al conjugarlo con biomoléculas que tienen afinidad por los marcadores de enfermedades, los investigadores pueden crear sondas sensibles y específicas que se utilizan en ensayos de diagnóstico, como ELISA o imágenes de fluorescencia, para detectar enfermedades en etapas tempranas.
Síntesis de Cepillos de Polímeros
This compound: se puede utilizar para hacer crecer cepillos de polímeros desde superficies {svg_6}. El grupo alquino introducido en una superficie se puede utilizar para iniciar la polimerización radical por transferencia de átomos (ATRP), lo que permite el crecimiento controlado de cadenas de polímeros. Estos cepillos de polímeros tienen aplicaciones en la reducción del ensuciamiento, el control de la adhesión celular y la creación de superficies sensibles.
Mecanismo De Acción
Target of Action
The primary targets of Propargyl-PEG7-NHS ester are peptides, antibodies, and amine coated surfaces . These targets are crucial in the field of bioconjugation, where they serve as the foundation for the development of various therapeutic agents .
Mode of Action
Propargyl-PEG7-NHS ester interacts with its targets through a process known as copper-catalyzed azide-alkyne click chemistry . This compound contains a propargyl group and an NHS ester. The propargyl group can react with azide-containing compounds or biomolecules in the presence of a copper catalyst to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathway involved in the action of Propargyl-PEG7-NHS ester is the copper-catalyzed azide-alkyne click chemistry . This pathway leads to the formation of a stable, irreversible amide bond between the NHS ester group of the compound and the primary amines (NH2) on the target macromolecule .
Pharmacokinetics
The pharmacokinetics of Propargyl-PEG7-NHS ester are influenced by its polyethylene glycol (PEG) units. These units increase the hydrophilicity of the compound, which can enhance its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can significantly impact its bioavailability .
Result of Action
The result of the action of Propargyl-PEG7-NHS ester is the formation of a stable triazole linkage between the compound and its target . This linkage is formed through a copper-catalyzed azide-alkyne click chemistry reaction . The formation of this linkage enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) .
Action Environment
The action of Propargyl-PEG7-NHS ester is influenced by environmental factors such as pH and temperature . The NHS ester group of the compound can react very readily with primary amines (NH2) on the target macromolecule at a pH of 7-9 . Additionally, the compound is typically stored at a temperature of -20°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLITXJWZOQGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)
![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)



